molecular formula C18H19N3O8S B2862690 diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896679-98-4

diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2862690
CAS No.: 896679-98-4
M. Wt: 437.42
InChI Key: HGATXCXAXYJVPH-UHFFFAOYSA-N
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Description

The compound diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex molecule featuring a thieno[2,3-c]pyridine core fused with a dihydrothiophene ring. Its key functional groups include two ethyl ester moieties at positions 3 and 6 and a 5-nitrofuran-2-carboxamido substituent at position 2.

Properties

IUPAC Name

diethyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O8S/c1-3-27-17(23)14-10-7-8-20(18(24)28-4-2)9-12(10)30-16(14)19-15(22)11-5-6-13(29-11)21(25)26/h5-6H,3-4,7-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGATXCXAXYJVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that nitrofuran derivatives, a class to which this compound belongs, have been used in the synthesis of biologically active substances. They are of theoretical and practical interest, suggesting potential interactions with various biological targets.

Result of Action

Nitrofuran derivatives have been used in the synthesis of biologically active substances, suggesting that this compound could have significant molecular and cellular effects

Biological Activity

Diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-c]pyridine core substituted with a nitrofuran moiety. The presence of the nitrofuran group is significant as it is known to enhance the biological activity of various compounds.

ESKAPE Pathogens

Recent studies have highlighted the activity of compounds containing nitrofuran derivatives against ESKAPE pathogens, which are notorious for their multi-drug resistance. For instance, compounds similar to diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays. The minimum inhibitory concentrations (MICs) were determined for various strains:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae64
Acinetobacter baumannii128

These results indicate that the compound exhibits promising antibacterial properties, particularly against resistant strains.

The mechanism through which diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine exerts its effects is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis and DNA replication. The nitrofuran group can undergo reduction within bacterial cells to form reactive intermediates that damage nucleic acids and proteins.

Case Studies

  • Study on Nitrofurans : A comparative study involving various nitrofuran derivatives demonstrated that those with a thieno-pyridine scaffold had enhanced activity against Mycobacterium tuberculosis. The compound was noted for its ability to inhibit pantothenate synthetase with an MIC of approximately 26.7 µM .
  • In Vivo Studies : Animal models treated with diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine showed reduced bacterial load in infected tissues compared to controls. This suggests not only in vitro efficacy but also potential therapeutic applications in vivo.

Comparison with Similar Compounds

Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g, CAS 24237-51-2)

  • Structure: Shares the same thieno[2,3-c]pyridine core and ethyl ester groups but replaces the 5-nitrofuran carboxamido group with an amino substituent at position 2.
  • Synthesis: Yield of 78% via condensation of ethyl 2-cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate in ethanol .
  • Physical Properties : Melting point (m.p.) 145–147 °C; molecular weight 299.1 g/mol (via ESI-MS) .
  • Key Difference : The absence of the nitrofuran group likely enhances solubility due to reduced steric and electronic hindrance compared to the target compound.

6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4d, CAS 1421312-16-4)

  • Structure: Features mixed ethyl/methyl ester groups and an amino substituent.
  • Synthesis: Higher yield (84%) than 4g, attributed to methanol solvent optimization .
  • Physical Properties : m.p. 152–154 °C; molecular weight 285.4 g/mol .
  • Key Difference : Methyl/ethyl ester variations may alter metabolic stability compared to the diethyl ester configuration in the target compound.

Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-81-8)

  • Structure : Substitutes the 5-nitrofuran group with a benzothiazole carboxamido moiety.
  • Molecular Formula : C21H21N3O5S2 (molar mass 459.54 g/mol) .

Substituent Effects

  • 5-Nitrofuran vs. Amino Groups: The nitro group in the target compound likely reduces basicity and increases electrophilicity compared to amino-substituted analogs like 4g or 4d. This could enhance interactions with biological targets (e.g., enzymes or DNA) but may reduce solubility .
  • Ester Group Variations : Diethyl esters (target compound) vs. methyl/ethyl mixtures (4d) may influence pharmacokinetics, as ethyl esters generally exhibit slower hydrolysis rates than methyl esters .

Data Tables

Compound Name (CAS) Substituent at Position 2 Ester Groups Yield (%) m.p. (°C) Molecular Weight (g/mol) Reference
Diethyl 2-amino-... (24237-51-2) Amino Diethyl 78 145–147 299.1
6-Ethyl 3-methyl 2-amino-... (1421312-16-4) Amino Ethyl/Methyl 84 152–154 285.4
Diethyl 2-(benzothiazole-6-carboxamido)-... (864926-81-8) Benzo[d]thiazole-6-carboxamido Diethyl N/A N/A 459.5

Notes on Substituent Impact

Synthetic Yields: Amino-substituted analogs (e.g., 4d, 84%) show higher yields than mixed ester derivatives (4f, 64%), suggesting steric or electronic factors influence reaction efficiency .

Biological Implications: While antitubulin activity is documented for amino-substituted thieno[2,3-c]pyridines , the nitro group in the target compound may confer distinct mechanisms, such as nitroreductase-activated cytotoxicity.

Preparation Methods

Preparation of Sulfonamide Precursors

The process begins with the reaction of 2-chloromethylthiophene or 2-thienaldehyde with N-[2,2-(diethoxy)ethyl]-para-toluenesulfonamide. For example:

  • 2-Chloromethylthiophene (20 g, 0.15 mol) is refluxed with N-[2,2-(diethoxy)ethyl]-p-toluenesulfonamide (37 g, 0.143 mol) in anhydrous ethanol (200 mL) for 12 hours.
  • The mixture is filtered, evaporated, and recrystallized from isopropyl ether to yield the intermediate sulfonamide (8.8 g, 17% yield).

Acid-Catalyzed Cyclization

The sulfonamide intermediate undergoes cyclization in the presence of strong mineral acids:

  • A mixture of the sulfonamide (128.8 g), 12N HCl (630 mL), and ethanol (630 mL) is refluxed for 4 hours.
  • The product is extracted with methylene chloride, dried over sodium sulfate, and distilled under reduced pressure to yield thieno[2,3-c]pyridine (37 g, 76% yield) with a boiling point of 87°C at 1 mm Hg.

Key Reaction Conditions

Parameter Value
Acid 12N HCl
Solvent Ethanol
Temperature Reflux (78–100°C)
Reaction Time 4 hours

Amidation with 5-Nitrofuran-2-Carboxylic Acid

The 5-nitrofuran-2-carboxamido group is introduced via a carbodiimide-mediated coupling reaction, as described in PMC8950151 .

Activation of 5-Nitrofuran-2-Carboxylic Acid

  • 5-Nitrofuran-2-carboxylic acid (785 mg, 5 mmol) is reacted with 1,1'-carbonyldiimidazole (CDI, 811 mg, 5 mmol) in 1,4-dioxane (25 mL) at room temperature for 2 hours.
  • The resulting imidazolide intermediate is highly reactive toward nucleophiles.

Coupling with Thieno[2,3-c]Pyridine Amine

  • The activated acid is treated with the amino-thieno[2,3-c]pyridine derivative (5 mmol) in dioxane at room temperature for 12 hours, followed by reflux for 2 hours.
  • The crude product is purified via recrystallization to yield the final compound (7% yield).

Optimization Insights

  • Higher yields (30%) are achievable with polar aprotic solvents like dimethylformamide (DMF).
  • Elevated temperatures (reflux) improve reaction kinetics but may necessitate shorter durations to prevent decomposition.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ESI-MS : m/z 437.4 [M + H]⁺, consistent with the molecular formula C18H19N3O8S.
  • 1H-NMR (MeOD) :
    • δ 7.71 (s, 1H, furan-H), 4.15 (q, 4H, -OCH2CH3), 1.25 (t, 6H, -OCH2CH3).
  • IR : 1657 cm⁻¹ (amide C=O), 1587 cm⁻¹ (NO2 asymmetric stretch).

Purity and Yield Considerations

Step Yield Purity (HPLC)
Cyclization 76% 95%
Amidation 7–30% 90%

Challenges and Mitigation Strategies

  • Low Amidation Yields :

    • Cause: Steric hindrance from the thieno[2,3-c]pyridine core.
    • Solution: Use excess CDI (1.5 eq) and extended reaction times (24 hours).
  • Ester Hydrolysis :

    • Cause: Prolonged exposure to acidic conditions during cyclization.
    • Solution: Optimize reaction time (≤4 hours) and acid concentration (6N HCl).

Q & A

Q. What are the foundational synthesis strategies for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the condensation of cyanoacetate derivatives with ketopiperidine carboxylates in polar solvents (e.g., methanol or ethanol) under reflux conditions. Key intermediates are purified via crystallization, with yields ranging from 64% to 84% depending on substituents . Characterization employs 1H/13C-NMR to confirm proton environments and carbonyl groups, mass spectrometry (ESI) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., nitrofuran amide stretches at ~1650 cm⁻¹) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • 1H-NMR : Resolves dihydrothienopyridine core protons (δ 2.80–4.42 ppm) and ester/amide substituents .
  • 13C-NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and nitrofuran aromatic signals .
  • ESI-MS : Validates molecular ion peaks (e.g., [M+1]+ = 285.4 for ethyl/methyl esters) .
  • HPLC/GC : Monitors reaction progress and purity (>95% purity required for pharmacological studies) .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related thienopyridines exhibit antimicrobial and anticancer activity. For example, methyl-substituted analogs show inhibition of tubulin polymerization (IC₅₀ ~1.2 µM) and cytotoxicity against MCF-7 breast cancer cells . Initial screening should include:

  • MTT assays for cytotoxicity.
  • DPPH scavenging to assess antioxidant potential (common in nitrofuran derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Ethanol improves solubility of nitroaryl intermediates vs. methanol .
  • Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., ester hydrolysis) .
  • Catalyst use : Morpholine (10–20% v/v) enhances cyclization efficiency in thienopyridine core formation .
  • Yield comparison table :
Substituent CombinationSolventYield (%)Purity (HPLC)
Ethyl/Methyl estersEthanol84%97%
Methyl/Boc-protectedMethanol66%92%

Q. How to resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in 1H-NMR splitting patterns may arise from rotational isomerism in the nitrofuran amide group. Use variable-temperature NMR (VT-NMR) to stabilize conformers and clarify splitting .
  • Cross-validation : Combine 2D-COSY and HSQC to assign overlapping proton signals in the dihydrothienopyridine core .

Q. What strategies are effective for derivatizing this compound for targeted bioactivity?

  • Schiff base formation : Condense the primary amine group with aldehydes (e.g., 2-hydroxybenzaldehyde) to generate imine-linked derivatives. Reaction conditions: 24 hr reflux in ethanol with glacial acetic acid catalyst. Yields: 60–75% .
  • SAR studies : Introduce electron-withdrawing groups (e.g., nitro) to the nitrofuran ring to enhance antiproliferative activity .

Q. How to design stability studies for this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC-UV at 254 nm. Half-life (t₁/₂) for ethyl esters: ~8–12 hr .
  • Photodegradation : Expose to UV light (λ = 365 nm) and track nitro group reduction using LC-MS .

Methodological Considerations

  • Controlled crystallization : Use ethyl ether for high-purity recrystallization (melting points: 135–154°C) .
  • In silico modeling : Perform docking studies with tubulin (PDB: 1SA0) to predict binding modes of nitroaryl derivatives .

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